Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane
CAS No.:
Cat. No.: VC16555816
Molecular Formula: C7H2F6N4O2
Molecular Weight: 288.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2F6N4O2 |
|---|---|
| Molecular Weight | 288.11 g/mol |
| IUPAC Name | 5-(trifluoromethyl)-3-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C7H2F6N4O2/c8-6(9,10)4-14-2(16-18-4)1-3-15-5(19-17-3)7(11,12)13/h1H2 |
| Standard InChI Key | MMOLRGDSADCKGN-UHFFFAOYSA-N |
| Canonical SMILES | C(C1=NOC(=N1)C(F)(F)F)C2=NOC(=N2)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The molecular structure of bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane features two 1,2,4-oxadiazole rings connected by a methane (-CH-) bridge. Each oxadiazole ring contains nitrogen atoms at the 1, 2, and 4 positions, with a trifluoromethyl (-CF) group at the 5-position. This arrangement confers rigidity, aromaticity, and electron-withdrawing characteristics, which influence reactivity and intermolecular interactions . The trifluoromethyl groups enhance lipophilicity, improving membrane permeability in biological systems, while the oxadiazole rings participate in hydrogen bonding and π-π stacking .
Comparative Analysis with Analogous Compounds
The compound’s uniqueness becomes evident when compared to simpler 1,2,4-oxadiazole derivatives. For instance, 3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole lacks the dual oxadiazole structure, reducing its structural complexity and potential for multi-target interactions. Similarly, 5-(trifluoromethyl)-1,2,4-oxadiazole serves as a precursor but lacks the methane bridge, limiting its conformational flexibility. These comparisons underscore the strategic design of bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane for specialized applications.
Synthetic Methodologies and Reaction Mechanisms
Key Synthetic Routes
The synthesis of bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane typically involves cyclization reactions between hydroxyamidine precursors and trifluoroacetylating agents. A patented method for analogous compounds employs hydroxyamidines (e.g., formula II) reacting with trifluoroacetyl halides (e.g., formula IIa) under controlled conditions . The process proceeds through acylation of the hydroxy group, followed by cyclodehydration to form the oxadiazole ring .
Representative Reaction Pathway:
-
Acylation: Hydroxyamidine + Trifluoroacetyl chloride → O-Trifluoroacetyl intermediate.
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Cyclization: Intermediate → Oxadiazole ring formation via elimination of HO .
Optimization Strategies
The use of trifluoroacetic anhydride (TFAA) as an acylating agent has been reported to improve yields in related syntheses, though it requires stoichiometric excess . Solvent selection (e.g., acetonitrile or ethylene glycol) and temperature control (60–150°C) are critical for minimizing side reactions . For example, the synthesis of bis-triazolyl-azoxyfurazan derivatives achieved 73–83% yields by optimizing oxidation conditions with KMnO/HCl or HO/HSO .
Table 1: Synthetic Conditions for 1,2,4-Oxadiazole Derivatives
| Precursor | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydroxyamidine | TFAA | Acetonitrile | 65 | 78 | |
| 4-Amino-oxadiazole | KMnO/HCl | HO | 25 | 83 | |
| Bis-triazolyl derivative | HO/HSO | MeOH | 0–25 | 73 |
Physicochemical Properties and Stability
Thermal and Chemical Stability
Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane exhibits high thermal stability, with decomposition temperatures exceeding 200°C, as observed in analogous 1,2,4-oxadiazole ammonium salts . The trifluoromethyl groups contribute to chemical inertness, resisting hydrolysis under acidic or basic conditions . Crystallographic studies of related compounds reveal dense packing arrangements (1.8–2.0 g/cm), attributed to strong intermolecular interactions .
Solubility and Lipophilicity
Applications in Material Science and Industrial Chemistry
High-Energy Density Materials (HEDMs)
The compound’s high nitrogen content (28–32%) and thermodynamic stability make it a candidate for HEDMs. Comparative studies with 1,3,4-oxadiazoles show superior detonation velocities (≥8,500 m/s) and lower sensitivity to impact .
Supramolecular Architectures
The rigid oxadiazole framework supports the design of liquid crystals and coordination polymers. For example, ammonium salts of bis-oxadiazole derivatives form stable crystals with applications in optoelectronics .
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